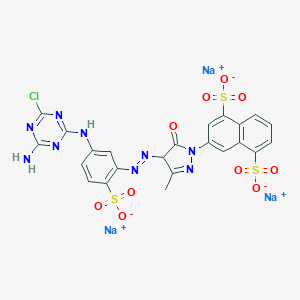![molecular formula C13H12O8 B081005 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione CAS No. 13280-64-3](/img/structure/B81005.png)
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of hypertension, edema, and congestive heart failure. It is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney.
Mécanisme D'action
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney. This leads to increased excretion of these ions, as well as water, which results in diuresis and a reduction in blood volume and blood pressure.
Effets Biochimiques Et Physiologiques
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione has several biochemical and physiological effects, including the reduction of blood pressure, the removal of excess fluid from the body, and the reduction of edema. It also has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione has several advantages for use in lab experiments, including its potency and specificity as a diuretic, as well as its well-established mechanism of action. However, it also has some limitations, such as potential side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione, including investigating its effects on other physiological systems beyond the kidney, such as the cardiovascular system and the immune system. Additionally, further studies could explore the potential for 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione to be used in combination with other drugs for the treatment of various diseases and conditions. Finally, research could focus on developing new formulations of 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione that are more effective and have fewer side effects.
Méthodes De Synthèse
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione is synthesized by reacting 4-chloro-5-sulfamoylanthranilic acid with ethyl ester of glycine to form the corresponding amide. The amide is then cyclized with phosphorus oxychloride to give 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione.
Applications De Recherche Scientifique
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione is widely used in scientific research for studying the mechanisms of diuretic action and the regulation of electrolyte balance in the body. It has also been used in studies investigating the effects of diuretics on blood pressure and cardiovascular disease.
Propriétés
Numéro CAS |
13280-64-3 |
|---|---|
Nom du produit |
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione |
Formule moléculaire |
C13H12O8 |
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione |
InChI |
InChI=1S/C13H12O8/c1-4(14)9-12(2,18)8-7(10(16)20-11(8)17)5-3-6(15)21-13(5,9)19/h8-9,18-19H,3H2,1-2H3 |
Clé InChI |
MXHXGNZUVJIBGO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C2C(=C3C1(OC(=O)C3)O)C(=O)OC2=O)(C)O |
SMILES canonique |
CC(=O)C1C(C2C(=C3C1(OC(=O)C3)O)C(=O)OC2=O)(C)O |
Synonymes |
2-Cyclohexene-1,2-dicarboxylic anhydride, 5-acetyl-3- (carboxymethyl)- 4,4,6-trihydroxy-6-methyl-, .gamma.-lactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



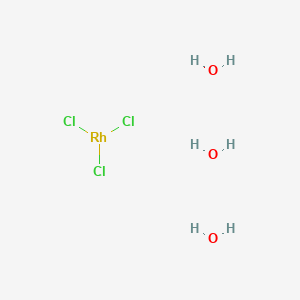
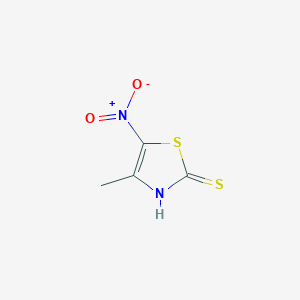
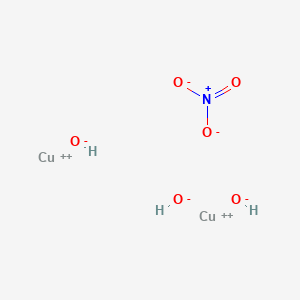
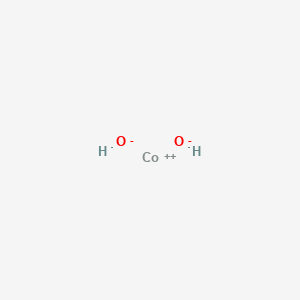
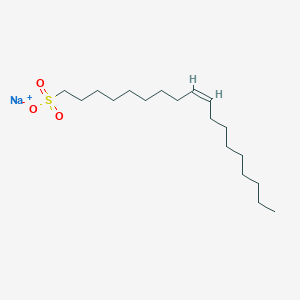
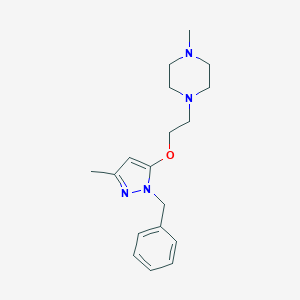
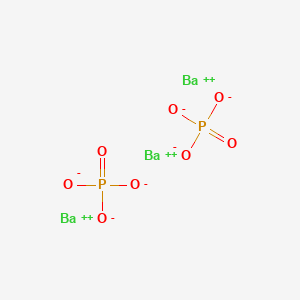
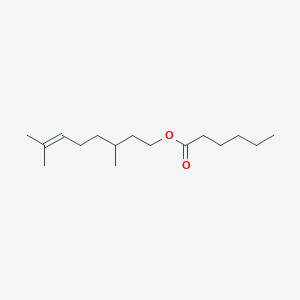
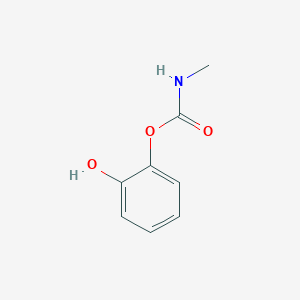

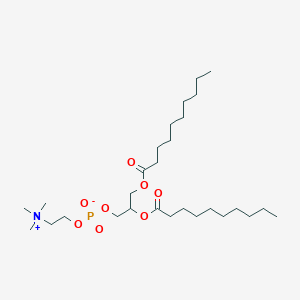
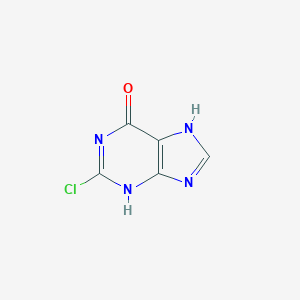
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
